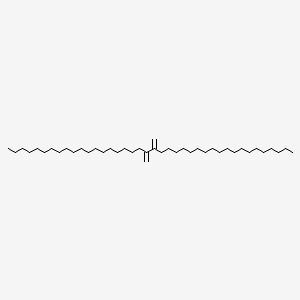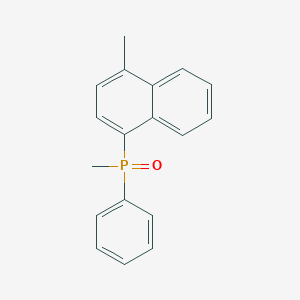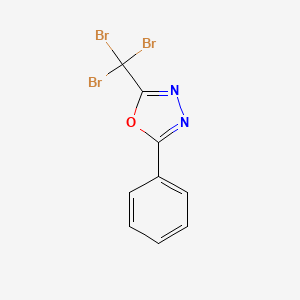
2-Phenyl-5-(tribromomethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-(tribromomethyl)-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing three nitrogen atoms and one oxygen atom. This compound is notable for its unique structure and the presence of a tribromomethyl group, which imparts distinct chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-(tribromomethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with tribromoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-5-(tribromomethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include substituted oxadiazoles, azides, and thiocyanates, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-Phenyl-5-(tribromomethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Phenyl-5-(tribromomethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The tribromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo various chemical reactions also contributes to its biological effects.
Comparaison Avec Des Composés Similaires
- 2-Phenyl-5-(dibromomethyl)-1,3,4-oxadiazole
- 2-Phenyl-5-(bromomethyl)-1,3,4-oxadiazole
- 2-Phenyl-5-(chloromethyl)-1,3,4-oxadiazole
Comparison: Compared to its analogs, 2-Phenyl-5-(tribromomethyl)-1,3,4-oxadiazole is unique due to the presence of three bromine atoms, which enhance its reactivity and potential biological activities. The tribromomethyl group makes it more susceptible to nucleophilic substitution reactions, providing a versatile platform for the synthesis of various derivatives.
Propriétés
Numéro CAS |
90861-10-2 |
|---|---|
Formule moléculaire |
C9H5Br3N2O |
Poids moléculaire |
396.86 g/mol |
Nom IUPAC |
2-phenyl-5-(tribromomethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H5Br3N2O/c10-9(11,12)8-14-13-7(15-8)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
UAJYMEORHSIBOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-](/img/structure/B14345684.png)
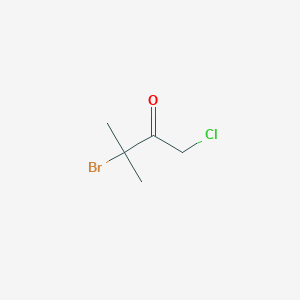
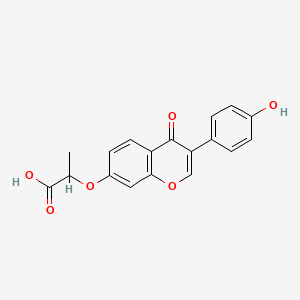
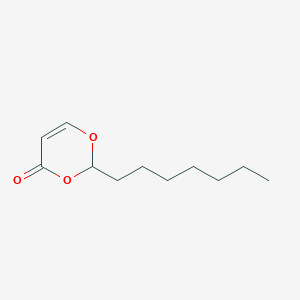

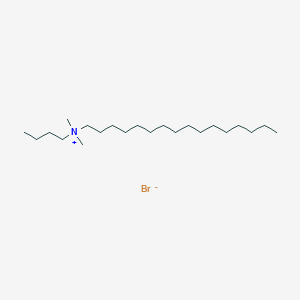

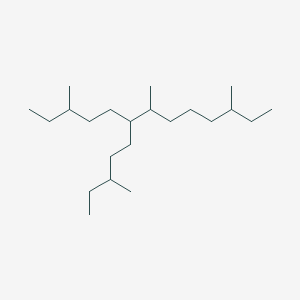
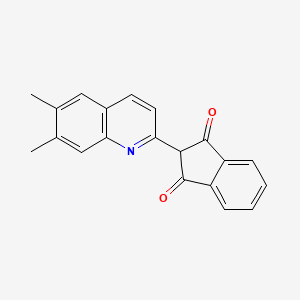
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
